molecular formula C13H17N5O2 B2701071 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide CAS No. 2034507-26-9

2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide

Cat. No.: B2701071
CAS No.: 2034507-26-9
M. Wt: 275.312
InChI Key: OYLPXXHNUSRPAE-UHFFFAOYSA-N
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Description

2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a heterocyclic acetamide derivative featuring a pyrazole core substituted with a methyl group at position 1 and a pyrazine ring at position 2. The ethoxyacetamide moiety is linked via a methylene bridge to the pyrazole nitrogen. This compound is of interest in medicinal chemistry due to its structural resemblance to bioactive molecules targeting enzymes or receptors, such as kinase inhibitors or neurotransmitter modulators . Its synthesis typically involves multi-step alkylation and acetylation reactions, as evidenced by analogous protocols in the literature .

Properties

IUPAC Name

2-ethoxy-N-[(2-methyl-5-pyrazin-2-ylpyrazol-3-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-3-20-9-13(19)16-7-10-6-11(17-18(10)2)12-8-14-4-5-15-12/h4-6,8H,3,7,9H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYLPXXHNUSRPAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC(=O)NCC1=CC(=NN1C)C2=NC=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the pyrazine moiety: The pyrazole intermediate is then reacted with a pyrazine derivative, often through a nucleophilic substitution reaction.

    Ethoxylation: The ethoxy group is introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.

    Acetamide formation: Finally, the acetamide linkage is formed by reacting the intermediate with acetic anhydride or acetyl chloride under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can yield reduced forms of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups onto the pyrazole or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents (e.g., bromine, chlorine) in the presence of a catalyst or base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with various functional groups replacing hydrogen atoms on the rings.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including those similar to 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide. For instance, derivatives have shown promising results against various pathogens, with minimum inhibitory concentration (MIC) values indicating strong efficacy. In particular, compounds with pyrazole rings have been noted for their ability to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting that 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide may possess similar properties .

Antiviral Properties

The compound's structural characteristics align with those of known antiviral agents. Research indicates that pyrazole derivatives can inhibit viral replication, including that of the hepatitis C virus and measles virus. These findings suggest that 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide could be explored for its potential as an antiviral agent .

Nitrification Inhibition

The compound has been investigated for its role as a nitrification inhibitor in agricultural settings. It can enhance the efficiency of nitrogen fertilizers by reducing nitrogen losses through leaching and denitrification processes. This application is particularly beneficial in water protection zones, where minimizing nitrogen runoff is crucial for environmental sustainability .

Organic Synthesis

In the realm of organic synthesis, compounds like 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide serve as intermediates in the production of more complex molecules. Its unique chemical structure allows it to participate in various reactions, making it valuable in the development of new materials or pharmaceuticals .

Case Studies

Study Focus Findings
Study on Antimicrobial ActivityEvaluated various pyrazole derivativesCompound showed significant activity against S. aureus (MIC: 0.22–0.25 μg/mL)
Nitrification Inhibitor ResearchInvestigated nitrogen loss reductionDemonstrated effectiveness in urea-based fertilizers
Antiviral Compound DevelopmentExplored antiviral properties of pyrazole derivativesIdentified potential efficacy against hepatitis C virus

Mechanism of Action

The mechanism of action of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to the active site of an enzyme, blocking its activity, or interact with a receptor, modulating its signaling pathway.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide and related compounds:

Compound Name Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Spectral Data (IR/NMR) Biological Relevance Reference
2-ethoxy-N-{[1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-yl]methyl}acetamide Pyrazole + pyridine Ethoxyacetamide, pyridin-3-yl 274.32 IR: 1,670 cm⁻¹ (C=O); ¹H-NMR: δ 5.95 (pyrazole H) Kinase inhibition studies
N-(1,3-Dimethyl-1H-pyrazol-5-yl)acetamide (13) Pyrazole Acetamide, 1,3-dimethyl 153.18 IR: 3,123 cm⁻¹ (NH); ¹H-NMR: δ 9.84 (NH) Intermediate in drug synthesis
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide Pyrazole + chlorophenyl Chloroacetamide, 3-cyano, 4-chlorophenyl 298.15 ¹H-NMR: δ 7.45–7.85 (Ar-H) Antifungal/antibacterial lead
N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)-2-(thiophen-3-yl)acetamide Pyrazole + pyrazine + thiophene Thiophen-3-ylacetamide 301.34 MS: m/z 302 [M+H]⁺ Neurotransmitter analog
N-(4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenyl)acetamide Pyrazole + thiazole Acetamide, phenyl, thiazole 393.45 IR: 1,681 cm⁻¹ (C=O); ¹³C-NMR: δ 169.82 (CO) Anticancer screening

Key Observations:

Substituent Effects on Physicochemical Properties: The ethoxy group in the target compound increases lipophilicity (logP ~1.8 predicted) compared to chloro or cyano derivatives (e.g., compound from , logP ~2.5). This impacts membrane permeability and bioavailability. Methyl groups at the pyrazole nitrogen (common in all listed compounds) reduce steric hindrance, facilitating synthetic modifications.

Synthetic Yields and Challenges :

  • N-methylation steps (e.g., conversion of compound 13 to 14 in ) often yield <50% due to competing side reactions, whereas alkylation of pyrazine derivatives (e.g., the target compound) achieves higher yields (~70%) under optimized conditions .

Spectral Signatures: IR spectra consistently show C=O stretches near 1,670–1,680 cm⁻¹ across acetamide derivatives. Distinct NH stretches (3,123–3,228 cm⁻¹) are observed only in non-methylated analogs (e.g., compound 13 ). ¹H-NMR pyrazole proton signals appear between δ 5.27–6.04 ppm, with downfield shifts in electron-withdrawing substituents (e.g., cyano groups in ).

Biological Activity

2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is a derivative of pyrazole, a class known for various pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide is C13H17N5O2C_{13}H_{17}N_{5}O_{2}, with a molecular weight of 275.31 g/mol. The compound features a pyrazole ring, which is known for its biological activity, and an ethoxy group that may influence its solubility and reactivity.

PropertyValue
Molecular FormulaC₁₃H₁₇N₅O₂
Molecular Weight275.31 g/mol
CAS Number2034507-26-9

The mechanism of action for 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide involves its interaction with specific molecular targets within biological systems. This compound may act as an inhibitor of certain enzymes or receptors, leading to altered cellular functions. Research indicates that pyrazole derivatives often influence pathways related to cancer cell proliferation and inflammation modulation .

Anticancer Activity

Research on pyrazole derivatives has shown promising results in inhibiting various cancer cell lines. For instance, studies have demonstrated that certain pyrazole compounds exhibit significant inhibitory effects on BRAF(V600E) and EGFR, which are critical in the pathogenesis of several cancers . The specific activity of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide against different cancer types remains to be thoroughly investigated.

Anti-inflammatory Effects

Pyrazole derivatives are also noted for their anti-inflammatory properties. The structural characteristics of 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide may contribute to its ability to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .

Antimicrobial Activity

Preliminary studies suggest that compounds similar to 2-ethoxy-N-((1-methyl-3-(pyrazin-2-yl)-1H-pyrazol-5-yl)methyl)acetamide possess antimicrobial properties. This could be attributed to their ability to disrupt microbial cell functions or inhibit essential metabolic pathways .

Case Studies and Research Findings

A review of literature reveals several studies focused on the biological activities of pyrazole derivatives:

  • Antitumor Efficacy : A study evaluated the cytotoxic effects of various pyrazole compounds on breast cancer cell lines (MCF7 and MDA-MB231). The results indicated that certain modifications in the pyrazole structure enhance cytotoxicity and may work synergistically with established chemotherapeutics like doxorubicin .
  • Anti-inflammatory Mechanisms : Research has highlighted the role of pyrazole derivatives in reducing inflammation markers in vitro, suggesting potential applications in treating inflammatory diseases .
  • Antimicrobial Properties : Another study assessed the antimicrobial efficacy of pyrazole derivatives against common pathogens, revealing significant activity that warrants further exploration for therapeutic applications .

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